molecular formula C21H20N4O3S B2398242 N1-(benzo[d]thiazol-2-yl)-N2-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)oxalamide CAS No. 941998-22-7

N1-(benzo[d]thiazol-2-yl)-N2-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)oxalamide

Cat. No. B2398242
M. Wt: 408.48
InChI Key: NXLIQZWIDPJWCS-UHFFFAOYSA-N
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Description

“N1-(benzo[d]thiazol-2-yl)-N2-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)oxalamide” is a compound that contains a benzothiazole core . Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-tubercular and anti-inflammatory properties .


Synthesis Analysis

The synthesis of benzothiazole derivatives, such as the compound , can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . In one example, a series of benzothiazole derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques. For instance, the structure of synthesized compounds can be confirmed by 1H and 13C NMR .


Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For instance, the synthesized benzothiazole-2-carboxamide derivatives were tested in vitro for their anti-tubercular activity against the H37Rv strain of M. tuberculosis .

Scientific Research Applications

Anticancer Applications

Compounds related to N1-(benzo[d]thiazol-2-yl)-N2-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)oxalamide have been synthesized and evaluated for anticancer activity. A study by Ravinaik et al. (2021) designed and synthesized substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. These compounds exhibited moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers, showing higher activities than the reference drug etoposide in some cases (Ravinaik et al., 2021).

Antimicrobial and Antiproliferative Activities

Mansour et al. (2020) synthesized 2-(5-(Benzo[d][1,3]dioxol-5-yl)-3-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-substituted phenyl)thiazole derivatives, which showed significant antimicrobial and antiproliferative activities. This indicates the potential use of benzo[d]thiazol-2-yl related compounds in treating microbial infections and inhibiting cancer cell growth (Mansour et al., 2020).

Alzheimer's Disease Research

In the context of Alzheimer's disease, Telpoukhovskaia et al. (2015) investigated multifunctional metal binders, including compounds like 1-(4-(benzo[d]thiazol-2-yl)phenyl)-3-hydroxy-2-methylpyridin-4(1H)-one, to elucidate Alzheimer's pathological features. Their research suggested potential therapeutic applications for these compounds in treating Alzheimer's disease (Telpoukhovskaia et al., 2015).

Photophysical Studies

Kundu et al. (2019) studied triphenylamine–benzothiazole derivatives, which include benzo[d]thiazol-2-yl structures. They explored the temperature-controlled fluorescence switching in polar solvents, contributing to the understanding of fluorescence tuning in donor-acceptor organic molecules (Kundu et al., 2019).

Safety And Hazards

The safety and hazards associated with benzothiazole derivatives can vary depending on the specific compound. It’s important to handle these compounds with care and follow appropriate safety protocols .

Future Directions

Benzothiazole derivatives, including “N1-(benzo[d]thiazol-2-yl)-N2-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)oxalamide”, continue to be an area of interest in medicinal chemistry due to their wide range of biological activities. Future research may focus on further exploring the biological activities of these compounds and developing new synthetic methods .

properties

IUPAC Name

N'-(1,3-benzothiazol-2-yl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c1-13-12-14(9-10-16(13)25-11-5-4-8-18(25)26)22-19(27)20(28)24-21-23-15-6-2-3-7-17(15)29-21/h2-3,6-7,9-10,12H,4-5,8,11H2,1H3,(H,22,27)(H,23,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXLIQZWIDPJWCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C(=O)NC2=NC3=CC=CC=C3S2)N4CCCCC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(benzo[d]thiazol-2-yl)-N2-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)oxalamide

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